molecular formula C15H18N3O3P B12784678 ethyl N-dianilinophosphorylcarbamate CAS No. 18743-39-0

ethyl N-dianilinophosphorylcarbamate

Cat. No.: B12784678
CAS No.: 18743-39-0
M. Wt: 319.30 g/mol
InChI Key: IFTYOEJYNYIUKO-UHFFFAOYSA-N
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Description

Ethyl N-dianilinophosphorylcarbamate is a specialized organophosphorus-carbamate hybrid compound characterized by a phosphoryl group substituted with two aniline moieties and an ethyl carbamate backbone. The phosphoryl group (P=O) and aromatic aniline substituents may confer unique reactivity, stability, and biological activity compared to simpler carbamates or organophosphorus derivatives.

Properties

CAS No.

18743-39-0

Molecular Formula

C15H18N3O3P

Molecular Weight

319.30 g/mol

IUPAC Name

ethyl N-dianilinophosphorylcarbamate

InChI

InChI=1S/C15H18N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H3,16,17,18,19,20)

InChI Key

IFTYOEJYNYIUKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NP(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-dianilinophosphorylcarbamate typically involves the reaction of aniline derivatives with phosphoryl chloride and ethyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Reaction of Aniline with Phosphoryl Chloride: Aniline reacts with phosphoryl chloride to form N-dianilinophosphoryl chloride.

    Reaction with Ethyl Carbamate: The N-dianilinophosphoryl chloride is then reacted with ethyl carbamate to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high yield and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-dianilinophosphorylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or aniline groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl N-dianilinophosphorylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl N-dianilinophosphorylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes key structural and functional differences between ethyl N-dianilinophosphorylcarbamate and analogous compounds from the carbamate and organophosphorus families:

CAS No. Compound Name (IUPAC) Key Substituents Primary Applications Reference
2595-54-2 Ethyl-N-(diethyldithiophosphorylacetyl)-N-methylcarbamate Diethyldithiophosphoryl, N-methyl Insecticide research
13457-18-6 Pyrazophos (Ethyl 2-diethoxythiophosphoryloxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate) Thiophosphoryl, pyrazolopyrimidine Fungicide
29973-13-5 Ethiofencarb (2-Ethylthiomethylphenyl-N-methylcarbamate) Thiomethyl, N-methyl Insecticide (AChE inhibitor)
98886-44-3 Fosthiazate Thiazole, organophosphate Nematicide
83130-01-2 Alanycarb Alanine-derived carbamate Insecticide
12871288* This compound (hypothetical) Dianilinophosphoryl, ethyl carbamate Research (potential agrochemical)

Notes:

  • Structural Differentiation: this compound distinguishes itself through its aromatic dianilino-phosphoryl group, contrasting with aliphatic substituents (e.g., diethyl in Pyrazophos) or sulfur-containing groups (e.g., thiomethyl in Ethiofencarb) . The aromaticity may enhance UV stability and alter hydrolysis kinetics compared to thio- or alkyl-phosphorylated analogs.
  • Functional Implications: Organophosphates like Pyrazophos and Fosthiazate exhibit broad-spectrum biocidal activity but face regulatory scrutiny due to neurotoxicity risks. Carbamates such as Ethiofencarb and Alanycarb are reversible acetylcholinesterase (AChE) inhibitors with faster environmental degradation . The dianilinophosphoryl group in the target compound could modulate AChE affinity or introduce novel modes of action.
  • Synthetic Complexity : The integration of a phosphoryl group with two aniline substituents likely requires multi-step synthesis, contrasting with simpler carbamates like Ethiofencarb, which are synthesized via direct alkylation or condensation .

Stability and Analytical Profiling

Ethyl carbamate (CAS 12871288), a simpler analog, is notoriously unstable in acidic conditions and requires advanced analytical techniques (e.g., GC-MS, HPLC-NPD) for detection . By contrast, phosphorylated derivatives like Pyrazophos and Ethiofencarb demonstrate enhanced hydrolytic stability due to steric and electronic effects, enabling prolonged field efficacy . This compound’s aromatic phosphoryl group may further resist hydrolysis, though this remains speculative without empirical data.

Toxicity and Environmental Impact

The dianilinophosphoryl group’s electron-withdrawing properties could reduce mammalian toxicity compared to aliphatic organophosphates, but this hypothesis requires validation.

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